

Application Notes: Aniline Hydrogen Phthalate for Paper Chromatography of Carbohydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aniline hydrogen phthalate*

Cat. No.: *B1585193*

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Introduction

Paper chromatography is a powerful and simple technique for the separation and qualitative identification of carbohydrates. The principle of separation is based on partition chromatography, where the cellulose of the paper acts as a solid support for the stationary aqueous phase, and a mobile organic solvent phase moves up the paper by capillary action. While colorless, separated sugars can be visualized using a variety of spray reagents. **Aniline hydrogen phthalate** is a highly effective and selective reagent for the detection of reducing sugars. This reagent reacts with sugars upon heating to produce characteristic colored spots, allowing for the identification of different classes of carbohydrates.

Key Applications & Principles

Aniline hydrogen phthalate is particularly valued for its sensitivity and its ability to differentiate between various types of reducing sugars based on the color of the resulting spots.

- **Selectivity:** The reagent is highly selective for reducing sugars. The reaction mechanism involves the acid-catalyzed degradation of the sugar to furfural (from pentoses) or 5-hydroxymethylfurfural (HMF) (from hexoses) upon heating. These aldehydes then condense with aniline to form colored Schiff bases.
- **Color Differentiation:** It provides excellent color differentiation between different classes of sugars. Aldopentoses typically yield a bright red or reddish-brown color, whereas

aldohexoses produce greenish-brown spots.[1] This allows for the preliminary classification of an unknown sugar.

- Sensitivity: The reagent is extremely sensitive, capable of detecting as little as 1 microgram of a pentose or aldohexose.[1]
- Advantages: Compared to other reagents like ammoniacal silver nitrate, **aniline hydrogen phthalate** is more selective and less susceptible to interference from non-sugar reducing substances.[1][2] The use of an organic solvent base for the reagent also minimizes the risk of the sugar spots migrating or diffusing during the spraying process.[2]

Experimental Protocols

Protocol 1: Preparation of Aniline Hydrogen Phthalate Spray Reagent

This protocol describes the preparation of the visualizing agent for the detection of reducing sugars on paper chromatograms.

Materials:

- Aniline (0.93 g or ~0.9 mL)
- Phthalic Acid (1.66 g)
- n-Butanol, water-saturated (100 mL)
- Analytical balance
- 100 mL Graduated cylinder or volumetric flask
- Glass bottle for storage

Procedure:

- To prepare water-saturated n-butanol, mix n-butanol and distilled water in a separatory funnel and shake vigorously. Allow the layers to separate and discard the lower aqueous layer.

- Weigh 1.66 g of phthalic acid and dissolve it in 100 mL of the water-saturated n-butanol.^[1]
- Add 0.93 g (approximately 0.9 mL) of aniline to the solution.^[1]
- Mix thoroughly until all components are dissolved.
- Store the reagent in a brown glass bottle in a cool, dark place. The reagent is stable for several days.

Protocol 2: Paper Chromatography of Carbohydrates

This protocol outlines the complete workflow for separating a mixture of sugars using ascending paper chromatography.

Materials:

- Whatman No. 1 chromatography paper or equivalent
- Chromatography developing tank with a sealed lid
- Micropipettes or capillary tubes for spotting
- Hairdryer or oven for drying
- Spraying bottle
- Oven set to 105°C
- Pencil and ruler

Reagents:

- Mobile Phase (Developing Solvent): A mixture of n-Butanol, glacial acetic acid, and water in a 4:1:5 (v/v/v) ratio.^[3]
 - Preparation: Mix 40 mL of n-butanol, 10 mL of glacial acetic acid, and 50 mL of distilled water in a separatory funnel. Shake well and allow the layers to separate. The upper organic layer is used as the mobile phase.

- Standard Sugar Solutions: 1% (w/v) solutions of known sugars (e.g., glucose, fructose, xylose, lactose) in distilled water.
- Unknown Sample: Solution containing the carbohydrate mixture to be analyzed.
- **Aniline Hydrogen Phthalate** Spray Reagent: Prepared as described in Protocol 1.

Procedure:

- Paper Preparation: Cut the chromatography paper to the desired size so that it fits within the developing tank without touching the sides. With a pencil, draw a faint origin line about 2 cm from the bottom edge of the paper. Mark equidistant points along this line for spotting the samples.
- Sample Application (Spotting): Using a clean capillary tube or micropipette for each sample, apply a small spot (2-3 mm in diameter) of each standard sugar solution and the unknown mixture onto the marked points on the origin line. Allow the spots to dry completely. This can be aided by a gentle stream of warm air from a hairdryer.
- Tank Equilibration: Pour the prepared mobile phase into the bottom of the chromatography tank to a depth of about 1 cm. Seal the tank with the lid and let it stand for at least 30 minutes to allow the atmosphere inside to become saturated with solvent vapors.
- Chromatogram Development: Suspend the spotted paper inside the tank so that the bottom edge is submerged in the mobile phase, but the origin line with the spots remains above the solvent level. Seal the tank tightly and allow the solvent to ascend the paper.
- Drying: When the solvent front has moved to about 2-3 cm from the top edge of the paper, remove the chromatogram from the tank and immediately mark the position of the solvent front with a pencil. Allow the paper to air-dry completely in a fume hood to evaporate all traces of the developing solvent.
- Visualization: In a fume hood, spray the dried chromatogram evenly with the **aniline hydrogen phthalate** reagent.
- Color Development: Heat the sprayed paper in an oven at 105°C for 5-10 minutes.^{[1][4]} Characteristic colored spots will appear where the sugars are located.

- Analysis: Once the spots are developed, immediately circle them with a pencil. Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Retention Factor (Rf) value for each sugar using the following formula:

$$R_f = (\text{Distance traveled by the solute}) / (\text{Distance traveled by the solvent front})$$

Identify the sugars in the unknown mixture by comparing their Rf values and spot colors to those of the standard sugars.

Data Presentation

Table 1: Color Guide for Sugars with Aniline Hydrogen Phthalate

The color of the spot is indicative of the class of the reducing sugar.

Sugar Class	Representative Sugars	Expected Color	Citation
Aldopentoses	Xylose, Arabinose, Ribose	Bright Red / Reddish-Brown	[1]
Aldohexoses	Glucose, Galactose, Mannose	Greenish-Brown / Brown	[1]
Ketohexoses	Fructose	Yellow / Yellowish-Brown	
Deoxy Sugars	Rhamnose	Green / Brown	[1]
Uronic Acids	Glucuronic acid, Galacturonic acid	Red / Brown	[1]
Disaccharides	Lactose, Maltose	Greenish-Brown / Brown	[1]

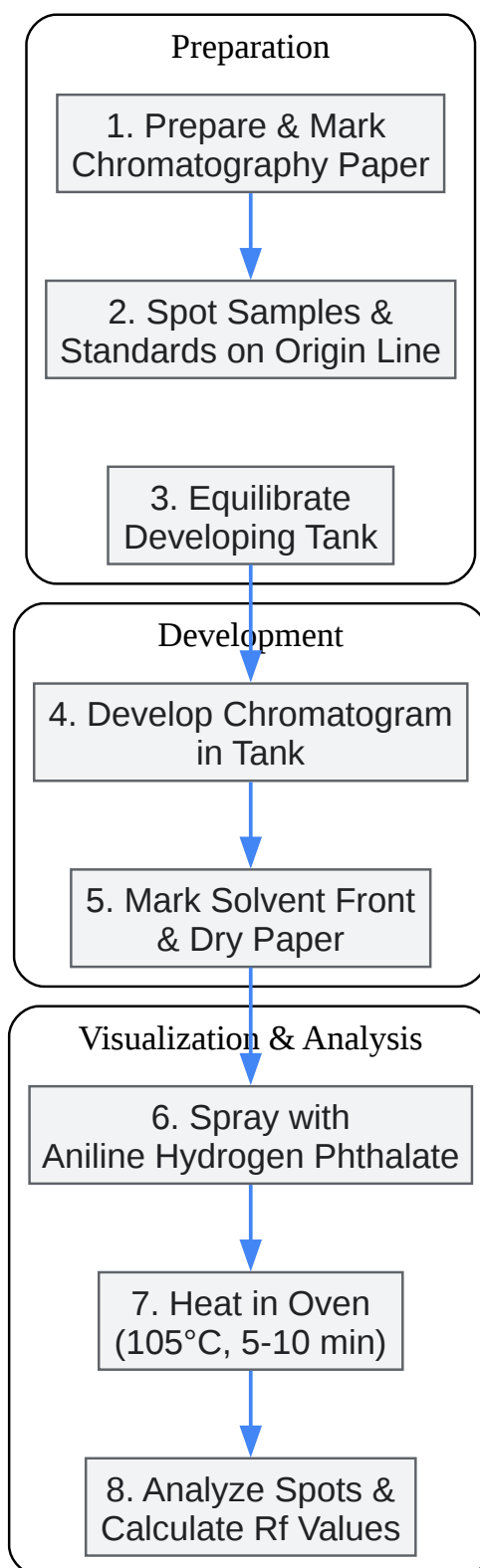
Table 2: Representative Rf Values of Common Sugars

Rf values are dependent on the exact experimental conditions (temperature, paper type, solvent saturation). The values below are representative for a butanol:acetic acid:water (4:1:5) system and should be confirmed by running standards simultaneously.

Sugar	Representative Rf Value
Rhamnose	0.38
Xylose	0.29
Arabinose	0.24
Glucose	0.20
Galactose	0.18
Fructose	0.22
Lactose	0.08
Maltose	0.11

Visualizations

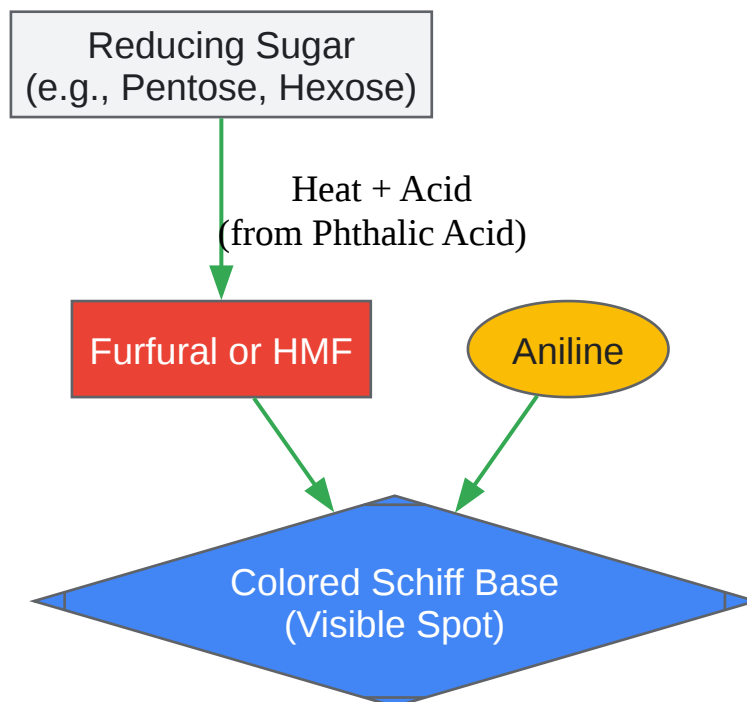
Experimental Workflow



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Caption: Workflow for paper chromatography of carbohydrates.

Visualization Reaction Principle



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Caption: Principle of color formation for sugar detection.

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- To cite this document: BenchChem. [Application Notes: Aniline Hydrogen Phthalate for Paper Chromatography of Carbohydrates]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585193#using-aniline-hydrogen-phthalate-in-paper-chromatography-of-carbohydrates>]

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